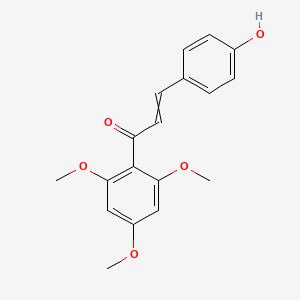

4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE

Description

Overview of the Chalcone (B49325) Structural Scaffold in Natural Products and Medicinal Chemistry

Chalcones represent a significant class of naturally occurring compounds belonging to the flavonoid family. mdpi.comuece.br Their characteristic chemical structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, known as the 1,3-diaryl-2-propen-1-one framework. nih.govresearchgate.net This fundamental scaffold is widespread in a variety of edible plants, including fruits and vegetables. nih.govmdpi.com In the realm of natural products, chalcones serve as biosynthetic precursors to other flavonoids and isoflavonoids. mdpi.comnih.gov

The presence of the α,β-unsaturated keto functional group is a key determinant of the biological activity of chalcones. mdpi.comnih.gov This structural feature, combined with the diverse substitution patterns possible on the two aromatic rings, has made the chalcone scaffold a "privileged structure" in medicinal chemistry. nih.govnih.gov Privileged structures are molecular frameworks that are able to interact with multiple biological targets, making them valuable templates for drug discovery. nih.gov The relative ease of synthesis, often through the Claisen-Schmidt condensation, further enhances their appeal for developing new therapeutic agents. uece.bracs.org Consequently, numerous chalcone derivatives have been synthesized and investigated for a wide range of pharmacological activities. uece.brnih.gov

The broad spectrum of biological effects exhibited by chalcones has been extensively documented. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties. mdpi.comnih.govnih.govnih.gov The versatility of the chalcone scaffold allows for structural modifications that can fine-tune its biological activity, leading to the development of more potent and selective therapeutic agents. mdpi.comnih.gov

Contextualization of 4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE (B491225) within Chalcone Research

Within the vast landscape of chalcone research, specific substitution patterns on the aromatic rings are crucial in determining the compound's biological profile. This compound is a distinct member of this family, characterized by a hydroxyl group on one aromatic ring and three methoxy (B1213986) groups on the other. Research into hydroxylated and methoxylated chalcones has revealed that these functional groups significantly influence their biological activities.

For instance, studies on various hydroxychalcones have highlighted their potential as chemopreventive agents, with notable antioxidant and anti-inflammatory properties. mdpi.com The position and number of hydroxyl and methoxy groups can impact these activities. For example, the presence of a 2'-hydroxy group has been shown to be important for the anti-inflammatory effects of some chalcone derivatives. nih.gov Similarly, chalcones with multiple methoxy substituents have been investigated for their anticancer properties. nih.gov

Research on compounds with similar substitution patterns, such as 2'-hydroxy-4',6'-dimethoxychalcone, has demonstrated potent anti-melanogenic and anti-inflammatory effects. nih.gov Furthermore, derivatives of 2,4,6-trimethoxychalcone have been designed and synthesized, showing promising anticancer activity. nih.gov These findings provide a valuable context for understanding the potential biological significance of this compound, suggesting that its unique combination of a hydroxyl and three methoxy groups could confer interesting and potent biological activities worthy of investigation.

General Classification and Diversity of Chalcone Derivatives

The structural diversity of chalcones is extensive and can be broadly categorized based on the substitution patterns on their two aromatic rings (commonly designated as ring A and ring B). nih.gov These substitutions can include a variety of functional groups such as hydroxyl, methoxy, halogen, and amino groups, which significantly influence the physicochemical properties and biological activities of the resulting derivatives. mdpi.com

Chalcone derivatives can be classified in several ways:

Based on the nature of the aromatic rings: While typically containing phenyl rings, chalcones can also incorporate heterocyclic rings, leading to a class of heterocyclic chalcones with distinct biological profiles.

Based on the substituents: The type, number, and position of substituent groups on the aromatic rings give rise to a vast array of derivatives. For example, hydroxylated chalcones, methoxylated chalcones, and halogenated chalcones are commonly studied classes.

Hybrid Chalcones: These are molecules where the chalcone scaffold is combined with other pharmacologically active moieties, creating hybrid compounds with potentially enhanced or novel biological activities. nih.gov

Prenylated Chalcones: The addition of a prenyl group is another common modification found in natural chalcones, often enhancing their biological effects.

This structural diversity allows for the fine-tuning of the chalcone scaffold to optimize its interaction with specific biological targets, forming the basis for the development of new therapeutic agents. mdpi.comuece.br

Research Rationale and Significance of Investigating this compound

The rationale for investigating this compound stems from the established biological importance of hydroxylated and methoxylated chalcones. The presence of both a hydroxyl group and multiple methoxy groups within the same molecule suggests the potential for a unique and potent biological activity profile.

Key points that underscore the significance of this research include:

Anticipated Anti-inflammatory and Antioxidant Properties: Hydroxychalcones are known for their anti-inflammatory and antioxidant effects. mdpi.com The hydroxyl group can act as a hydrogen donor, contributing to radical scavenging activity. The methoxy groups can also modulate these properties.

Potential Anticancer Activity: Chalcones with multiple methoxy groups have demonstrated significant anticancer potential. nih.gov The specific arrangement of three methoxy groups in this compound could lead to novel mechanisms of anticancer action.

Structure-Activity Relationship (SAR) Studies: Investigating this specific compound contributes to a deeper understanding of the structure-activity relationships of chalcones. By comparing its biological activities with those of related compounds (e.g., chalcones with fewer methoxy groups or different hydroxylation patterns), researchers can elucidate the precise role of each functional group.

Potential for Novel Therapeutic Agents: The unique substitution pattern of this compound may result in improved selectivity for certain biological targets or a more favorable pharmacokinetic profile compared to other chalcones. This could lead to the development of new and more effective therapeutic agents for a variety of diseases.

In essence, the investigation of this compound is driven by the prospect of discovering a novel bioactive compound with potential applications in medicine, building upon the extensive body of research that has established the chalcone scaffold as a privileged structure in drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-14-10-16(22-2)18(17(11-14)23-3)15(20)9-6-12-4-7-13(19)8-5-12/h4-11,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNLSRDFHQCTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398532 | |

| Record name | 4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61777-22-8 | |

| Record name | 4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 2 ,4 ,6 Trimethoxychalcone

Established Synthetic Approaches for Chalcones

The construction of the chalcone (B49325) scaffold is most frequently accomplished through condensation reactions that form the central three-carbon bridge.

Claisen-Schmidt Condensation and its Mechanistic Variants

The Claisen-Schmidt condensation is the most traditional and widely used method for synthesizing chalcones. This reaction involves a base- or acid-catalyzed crossed aldol (B89426) condensation between an aromatic ketone (an acetophenone (B1666503) derivative) and an aromatic aldehyde that lacks α-hydrogens (a benzaldehyde (B42025) derivative), followed by dehydration.

Base-Catalyzed Mechanism: The reaction is most commonly performed under basic conditions using catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent such as ethanol (B145695). The mechanism proceeds via the following steps:

A strong base removes an α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.

This enolate acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.

The resulting aldol addition product, a β-hydroxy ketone, is formed.

This intermediate readily undergoes base-catalyzed dehydration (an E1cB mechanism) to yield the highly conjugated and stable α,β-unsaturated ketone, the chalcone.

Acid-Catalyzed Mechanism: While less common, acid catalysis is also employed. In this variant, the acid protonates the carbonyl oxygen of the acetophenone, facilitating its tautomerization to the enol form. This enol then acts as the nucleophile, attacking the protonated carbonyl of the benzaldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate under acidic conditions produces the chalcone. The primary drawback of acid-catalyzed methods is that they generally result in lower yields compared to base-catalyzed reactions.

Advanced and Green Chemistry Methodologies

In recent years, synthetic chemistry has shifted towards more environmentally friendly and efficient techniques. These "green" methodologies aim to reduce reaction times, minimize solvent use, and improve yields.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular non-conventional energy source for organic synthesis, significantly accelerating many reactions, including the Claisen-Schmidt condensation. wikipedia.orgwikipedia.orgnih.gov Compared to conventional heating, which can take several hours (up to 24 hours in some cases), microwave-assisted synthesis can often be completed in a matter of seconds or minutes. wikipedia.orgnih.govrsc.org This rapid and uniform heating often leads to higher product yields and purity by minimizing the formation of side products. wikipedia.orgnih.gov

Solvent-Free Synthesis (Grinding): Another green approach involves performing the Claisen-Schmidt condensation under solvent-free conditions. This technique, often called "grinding," involves physically grinding the solid reactants (acetophenone, benzaldehyde, and a solid catalyst like NaOH) together in a mortar and pestle at room temperature. researchgate.netccspublishing.org.cn The frictional energy generated provides the necessary activation for the reaction to proceed, often completing within minutes. researchgate.netccspublishing.org.cn This method is highly efficient, environmentally benign, and simplifies the workup process.

| Methodology | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Conventional Heating | NaOH or KOH in Ethanol, Reflux | 4-24 hours wikipedia.orgnih.gov | Moderate to High rsc.org | Well-established, simple setup | Long reaction times, potential for side products nih.gov |

| Microwave-Assisted | NaOH or KOH in Ethanol, Microwave Irradiation (e.g., 160-800W) wikipedia.org | 30 seconds - 5 minutes wikipedia.orgrsc.org | High to Excellent wikipedia.orgrsc.org | Drastically reduced reaction time, higher yields, cleaner reactions nih.gov | Requires specialized microwave reactor equipment |

| Solvent-Free Grinding | Solid NaOH, Mortar and Pestle, Room Temperature | 5-30 minutes researchgate.netccspublishing.org.cn | High to Excellent ccspublishing.org.cn | Environmentally friendly (no solvent), simple, rapid, easy workup | May not be suitable for all substrates, scalability can be a concern |

Alternative Coupling and Condensation Reactions

While the Claisen-Schmidt condensation is dominant, other modern coupling reactions have been adapted for chalcone synthesis, offering alternative pathways that can be advantageous for specific substrates where the traditional method may fail or produce mixtures. rsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. For chalcone synthesis, two main strategies exist: the coupling of a cinnamoyl chloride with a phenylboronic acid, or the coupling of a benzoyl chloride with a phenylvinylboronic acid. gcwgandhinagar.comchemicalbook.com This method provides a versatile alternative to condensation chemistry.

Sonogashira Coupling: The Sonogashira reaction typically couples terminal alkynes with aryl or vinyl halides. In the context of chalcone synthesis, a domino reaction sequence has been developed. This "coupling-isomerization reaction" involves the Sonogashira coupling of an electron-deficient aryl halide with a propargyl alcohol, which does not stop at the alkyne stage but undergoes an in-situ isomerization to the final α,β-unsaturated ketone (chalcone). rsc.orgdigitellinc.com

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. It can be adapted to synthesize chalcones, for example, by coupling an aryl iodide with an unsaturated ketone. orgsyn.org

Specific Synthesis of 4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE (B491225) and Related Analogues

The direct synthesis of this compound is achieved via the Claisen-Schmidt condensation between 4-hydroxybenzaldehyde (B117250) (providing the B-ring) and 2',4',6'-trimethoxyacetophenone (B1218526) (providing the A-ring). The success of this synthesis is critically dependent on the availability and preparation of the appropriately substituted starting materials, particularly the multi-substituted acetophenone.

Multi-Step Synthetic Pathways Involving Methylation and Acylation

The key precursor for the target chalcone, 2',4',6'-trimethoxyacetophenone, is not commonly available and must be prepared through a multi-step pathway. This synthesis highlights the importance of acylation and methylation reactions.

A common route starts from the highly electron-rich aromatic compound phloroglucinol (B13840) (1,3,5-trihydroxybenzene).

Acylation: The first step is an acylation reaction to introduce the acetyl group onto the phloroglucinol ring, forming 2',4',6'-trihydroxyacetophenone (B23981) (phloroacetophenone). The Hoesch reaction is a classic and effective method for this transformation, reacting phloroglucinol with acetonitrile (B52724) in the presence of a Lewis acid catalyst (e.g., zinc chloride) and hydrogen chloride. wikipedia.orggcwgandhinagar.comresearchgate.net Alternatively, Friedel-Crafts acylation with acetyl chloride can be used. researchgate.net

Methylation: The subsequent step is the exhaustive methylation of the three hydroxyl groups of 2',4',6'-trihydroxyacetophenone to yield the desired 2',4',6'-trimethoxyacetophenone. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com

Once the 2',4',6'-trimethoxyacetophenone precursor is synthesized, it can be condensed with 4-hydroxybenzaldehyde under standard Claisen-Schmidt conditions to yield the final product, this compound. researchgate.net

Regioselective Synthesis Strategies for Substituted Chalcones

The term "regioselective" in the context of chalcone synthesis primarily refers to the controlled placement of substituents on the aromatic precursors before the final condensation step. The Claisen-Schmidt reaction itself is not regioselective; it simply joins the two pre-functionalized aromatic rings. Therefore, achieving the specific substitution pattern of this compound is a matter of regiocontrolled synthesis of its precursors.

The synthesis of 2',4',6'-trimethoxyacetophenone from phloroglucinol is inherently regioselective due to the symmetrical nature and high reactivity of the starting material, which directs acylation to the desired position.

For more complex, unsymmetrical polyhydroxylated systems, regioselective protection and alkylation (including methylation) are crucial. For instance, in the synthesis of partially alkylated hydroxyacetophenones, the relative acidity of the different hydroxyl groups can be exploited. The hydroxyl group para to the carbonyl is generally more acidic and thus more reactive towards alkylation than an ortho hydroxyl group, which is often involved in intramolecular hydrogen bonding with the carbonyl oxygen. nih.gov By carefully choosing the base and reaction conditions, one hydroxyl group can be selectively alkylated over others, enabling the synthesis of precisely substituted chalcone precursors. digitellinc.comnih.gov

Chemical Reactivity and Derivatization of the Chalcone Scaffold

The reactivity of the this compound is dominated by the α,β-unsaturated carbonyl group. This functional group contains three reactive sites: the carbonyl carbon, the α-carbon, and the β-carbon. The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition), while the carbonyl group itself can undergo nucleophilic addition. The carbon-carbon double bond can also be targeted in reduction and oxidation reactions.

Oxidation and Reduction Reactions

The enone system of chalcones is susceptible to both oxidation and reduction, allowing for the synthesis of dihydrochalcones, epoxy chalcones, or allylic alcohols.

Reduction: The reduction of the chalcone scaffold can be selective. Catalytic hydrogenation, often employing catalysts like Palladium on carbon (Pd/C), typically reduces the carbon-carbon double bond to yield the corresponding saturated ketone, a dihydrochalcone. This reaction chemoselectively targets the alkene without affecting the carbonyl group or the aromatic rings.

Alternatively, the carbonyl group can be selectively reduced using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). This reaction converts the ketone into a secondary alcohol, yielding an allylic alcohol while preserving the α,β-double bond. A study on a chalcone-triazole hybrid demonstrated that treatment with NaBH₄ in a methanol/THF solvent system effectively reduced the carbonyl to a hydroxyl group. mdpi.com

| Reaction Type | Reagent | Product Type |

| Double Bond Reduction | H₂, Pd/C | Dihydrochalcone |

| Carbonyl Reduction | NaBH₄ | Allylic Alcohol |

Cyclization Reactions Leading to Heterocyclic Derivatives (e.g., Pyrazolines, Isoxazoles, Pyrimidines)

The most extensively studied reactions of chalcones involve their use as synthons for constructing five- and six-membered heterocyclic rings. These reactions typically proceed via a nucleophilic Michael addition to the β-carbon of the enone, followed by an intramolecular condensation and dehydration.

Pyrazolines: These five-membered heterocyclic compounds are commonly synthesized by the reaction of chalcones with hydrazine (B178648) derivatives. eurjchem.com The reaction is typically carried out by refluxing the chalcone with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) in a solvent like ethanol. organic-chemistry.orgresearchgate.net The addition of a catalytic amount of acid, such as acetic acid or formic acid, can facilitate the reaction. nih.gov The initial Michael addition of the hydrazine is followed by cyclization and dehydration to form the stable pyrazoline ring. eurjchem.com

Isoxazoles: The synthesis of isoxazoles from chalcones is achieved through a condensation reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). uece.bricm.edu.pl The reaction is generally performed under basic conditions, using reagents like potassium hydroxide or sodium acetate (B1210297) in an alcohol solvent, and often requires refluxing for several hours. icm.edu.plbeilstein-journals.org The hydroxylamine attacks the enone system, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic isoxazole (B147169) ring. nih.gov

Pyrimidines: Six-membered pyrimidine (B1678525) rings can be constructed by reacting chalcones with nitrogen-containing reagents like urea, thiourea, or guanidine. These reactions are typically conducted under basic conditions, for example, by refluxing the reactants in ethanol with an aqueous potassium hydroxide solution. The process involves the initial formation of an intermediate through Michael addition, which then undergoes cyclization to yield the dihydropyrimidine (B8664642) derivative.

| Target Heterocycle | Key Reagent(s) | Typical Conditions | Reference |

| Pyrazoline | Hydrazine Hydrate or Phenylhydrazine | Ethanol, Reflux (optional: Acetic Acid) | eurjchem.comorganic-chemistry.orgnih.gov |

| Isoxazole | Hydroxylamine Hydrochloride | Ethanol, Base (e.g., KOH, NaOAc), Reflux | uece.bricm.edu.plbeilstein-journals.org |

| Pyrimidine | Urea or Guanidine | Ethanol, Base (e.g., KOH), Reflux | nih.gov |

Electrophilic and Nucleophilic Substitutions and Additions

The chalcone scaffold allows for both nucleophilic additions to the enone system and electrophilic substitutions on the electron-rich aromatic rings.

Nucleophilic Additions: The core of chalcone reactivity towards nucleophiles is the Michael (1,4-conjugate) addition. researchgate.net The β-carbon of the α,β-unsaturated carbonyl system is electrophilic and readily attacked by a wide range of soft nucleophiles. This reaction is the foundational step for the cyclization reactions described previously, where nitrogen-containing reagents act as the nucleophiles. eurjchem.com Other nucleophiles, such as thiols (thia-Michael addition), can also add across the double bond to form β-substituted carbonyl compounds. researchgate.net

Structure Activity Relationship Sar Studies of 4 Hydroxy 2 ,4 ,6 Trimethoxychalcone and Analogs

Influence of Hydroxyl and Methoxy (B1213986) Group Positions and Number on Bioactivity

The biological activity of chalcone (B49325) derivatives is significantly modulated by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on their aromatic rings. nih.gov These substituents influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby affecting interactions with biological targets.

Generally, the presence of free hydroxyl groups is considered a key feature for enhancing certain biological activities, such as antioxidant and antimicrobial effects. bohrium.comnih.gov For instance, studies have shown that hydroxylated chalcones can exhibit potent radical-scavenging activity. nih.gov Specifically, the presence of three hydroxyl groups on the chalcone scaffold has been shown to be highly favorable for the inhibition of butyrylcholinesterase. mdpi.com In contrast, the introduction of methoxy groups can sometimes decrease these activities. nih.gov For example, research on antibacterial effects against M. luteus indicated that methoxy groups on ring A reduce the compound's efficacy. mdpi.com

However, the role of methoxy groups is nuanced, as their presence can be advantageous for other biological activities, such as antitumor and anti-inflammatory properties. nih.govnih.gov The number and position of methoxy substituents are critical in determining cytotoxicity. nih.gov A structure–activity relationship study on certain chalcones highlighted that strong anti-inflammatory properties were attributable to the presence of electron-donating hydroxy and methoxy groups on both aromatic rings. nih.govmdpi.com For example, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone has demonstrated notable cytotoxic properties against breast cancer cell lines. mdpi.com

The interplay between hydroxyl and methoxy groups is crucial. While monohydroxylated chalcones may show strong antioxidant potential, some dihydroxylated counterparts might exhibit lower activity, indicating that simply increasing the number of hydroxyl groups does not always correlate with enhanced efficacy. analis.com.my

| Substitution Pattern | Ring | Observed Bioactivity | Reference |

|---|---|---|---|

| Free Hydroxyl Groups | A and/or B | Essential for or enhances antioxidant and antimicrobial activity. | bohrium.comnih.gov |

| Three Hydroxyl Groups | General Scaffold | Strongly favors butyrylcholinesterase inhibition. | mdpi.com |

| Methoxy Groups | General Scaffold | May decrease antioxidant/antimicrobial activity but enhance antitumor activity. | nih.gov |

| Methoxy Groups | A | Reduces antibacterial activity against M. luteus. | mdpi.com |

| 2',4-dihydroxy-4',6'-dimethoxy | A and B | Cytotoxic against breast cancer cells. | mdpi.com |

| Hydroxy and Methoxy Groups | A and B | Contributes to strong anti-inflammatory properties. | nih.govmdpi.com |

Contribution of Aromatic Ring Substituents (Rings A and B) to Activity Profiles

The nature and position of substituents on ring B, in particular, have been shown to influence bioactivity. For antibacterial applications, the position of a substituent on ring B can determine efficacy; substitution at the 4-position often results in compounds that are either inactive or only marginally more potent than unsubstituted analogues. pharmatutor.org In contrast, for certain antifungal activities, a hydroxyl group is most favorable at the meta-position of ring B, while for others, the ortho-position is preferred. pharmatutor.org This highlights the target-specific nature of SAR.

The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br), can lead to chalcones with remarkable cytotoxic potencies and selective toxicity toward tumor cells. nih.gov Conversely, the core aromatic structure itself is crucial. Replacing the phenyl B-ring with larger aromatic systems like naphthalene (B1677914) or quinoline (B57606) has been shown to cause a near-complete loss of antifungal activity, suggesting that the specific size and properties of the phenyl ring are essential for this particular action. pharmatutor.org Furthermore, steric factors can be critical; for instance, the presence of a bulky chlorine atom at the ortho-position of both rings A and B resulted in a lack of antifungal activity. pharmatutor.org Altering the substitution on the aromatic rings is a key strategy to enhance potency, reduce toxicity, and broaden the spectrum of pharmacological action. nih.gov

Role of the α,β-Unsaturated Carbonyl System in Biological Interactions

A defining structural feature of chalcones is the α,β-unsaturated carbonyl system, a three-carbon bridge that links the two aromatic rings. alliedacademies.org This reactive enone moiety is widely recognized as being responsible for the broad spectrum of biological activities exhibited by this class of compounds. nih.govnih.govjchemrev.com

The key to its function lies in its electrophilic nature. The α,β-unsaturated carbonyl group acts as a potent Michael acceptor, making it susceptible to nucleophilic attack. researchgate.net This allows chalcone molecules to form covalent bonds with nucleophilic groups present in biological macromolecules, most notably the thiol (sulfhydryl) groups of cysteine residues within proteins and enzymes. jchemrev.comresearchgate.net This covalent interaction is a primary mechanism believed to underlie many of the observed biological effects. researchgate.net

For example, in silico docking studies have suggested that this system represents the functional group for nucleophilic attack from the N-terminal threonine residue in the catalytic sites of the proteasome, leading to its inhibition. nih.govnih.gov The inherent reactivity of this keto-ethylenic group is thus a cornerstone of the pharmacological potential of chalcones, enabling them to modulate the function of various cellular targets. jchemrev.com The modification or reduction of this system serves as a critical test in SAR studies to confirm its role in the bioactivity of a given derivative. nih.gov

Stereochemical Influences on Biological Activity (e.g., Trans Isomer Predominance)

Chalcones can exist as two geometric isomers at the enone moiety: cis (Z) and trans (E). nih.govmdpi.com However, the trans isomer is overwhelmingly the most prevalent and thermodynamically stable form. nih.govmdpi.comjchemrev.com The cis conformer is generally unstable due to significant steric hindrance between the carbonyl group and the aromatic ring A. researchgate.net

The predominance of the trans configuration is readily confirmed by spectroscopic methods, such as 1H NMR, where the coupling constant (J) for the two vinylic protons (H-α and H-β) is typically large (around 17 Hz), a characteristic value for a trans arrangement. alliedacademies.org This fixed, planar geometry of the trans isomer is crucial for biological activity. A well-defined three-dimensional structure is often a prerequisite for a molecule to fit precisely into the binding site of a receptor or an enzyme. The rigid nature of the trans-chalcone scaffold dictates a specific spatial orientation of the two aromatic rings and their substituents, which in turn governs the molecule's ability to engage in specific, high-affinity interactions with its biological target. While direct comparative studies between the cis and trans isomers of a single chalcone are rare due to the instability of the cis form, the consistent presence of the trans isomer in active compounds underscores its importance for biological function.

Comparative Analysis with Structurally Related Chalcone Derivatives and Analogues

The biological profile of 4-hydroxy-2',4',6'-trimethoxychalcone (B491225) can be better understood through comparison with other structurally related chalcones and their analogues, such as flavanones and diarylpentanoids. These comparisons reveal how modifications to the core chalcone scaffold influence activity.

Flavanones: These compounds are cyclized isomers of chalcones. Structure-activity studies comparing chalcones and their corresponding flavanones have shown that the scaffold itself is a determinant of activity. For instance, in the context of cholinesterase inhibition, 4′,7-dihydroxyflavanone demonstrated superior activity compared to its open-chain chalcone analogue, 2′,4′,4-trihydroxychalcone, suggesting that the cyclized, more rigid flavanone (B1672756) structure is favorable for interacting with this particular target. mdpi.com

Diarylpentanoids: These are chalcone analogues where the three-carbon α,β-unsaturated carbonyl bridge is extended to a five-carbon chain. Like chalcones, diarylpentanoids exhibit significant antitumor activity, indicating that the diaryl motif is a key pharmacophore. These analogues have been shown to interfere with the p53 pathway, a mechanism also explored for some chalcones. nih.gov

Other Bioactive Chalcones: A vast number of chalcone derivatives have been studied, providing a rich dataset for SAR comparison. For example, 2′,4′,4-trihydroxychalcone has been identified as a highly potent antioxidant, anti-butyrylcholinesterase, and antimicrobial agent. mdpi.com The flavokavain family of chalcones, which includes compounds like 2′-hydroxy-4,4′,6′-trimethoxychalcone (Flavokavain A) and 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (Flavokavain C), are known for their anticancer properties. mdpi.com Comparing the specific substitution patterns and resulting activities of these well-characterized chalcones provides valuable insights into the structural requirements for achieving desired biological effects.

| Compound/Analogue Class | Key Structural Difference from Chalcone | Notable Bioactivity/SAR Insight | Reference |

|---|---|---|---|

| Flavanones (e.g., 4',7-Dihydroxyflavanone) | Cyclized isomer (contains a pyran ring). | Can be more active than the corresponding chalcone (e.g., for cholinesterase inhibition), indicating the importance of the scaffold's rigidity. | mdpi.com |

| Diarylpentanoids | Five-carbon bridge instead of three-carbon. | Retains antitumor activity, indicating the diaryl motif is a key pharmacophore. Also interacts with the p53 pathway. | nih.gov |

| 2',4',4-Trihydroxychalcone | Different hydroxylation pattern. | Highly potent antioxidant, anti-butyrylcholinesterase, and antimicrobial agent. | mdpi.com |

| Flavokavains (A and C) | Related hydroxylation/methoxylation patterns. | Demonstrate significant anticancer properties. | mdpi.com |

| Licochalcone A | Different substitution pattern (e.g., prenyl group). | Well-studied chalcone with a broad range of activities including antileishmanial and antimalarial. | jchemrev.com |

Molecular Mechanism of Action and Target Identification Studies

Identification of Specific Protein and Enzyme Targets

Research has identified several specific protein and enzyme targets with which 4-hydroxy-2',4',6'-trimethoxychalcone (B491225) directly interacts, providing a foundation for its biological activities, particularly in cancer pathways. Through bioinformatics, molecular docking, and experimental validation, key binding partners have been elucidated.

One of the primary targets identified is Protein Arginine Methyltransferase 5 (PRMT5) . FKA has been recognized as a novel natural inhibitor of PRMT5 in bladder cancer. It is understood to bind to the Y304 and F580 residues of PRMT5, which blocks the symmetric arginine dimethylation of histones, thereby inhibiting cancer cell growth. nih.gov

Another significant target is the Extracellular signal-regulated kinase (ERK) . Molecular docking and subsequent biotin (B1667282) pull-down assays have confirmed a direct binding interaction between FKA and ERK. This binding leads to the inactivation of the ERK signaling pathway, which is crucial for its anticancer effects in neuroblastoma. nih.govresearchgate.net

The compound also targets S-phase kinase-associated protein 2 (Skp2) , a protein associated with poor prognosis in osteosarcoma. Treatment with FKA leads to decreased levels of Skp2, which in turn upregulates cell cycle regulators like p21 and p27. aacrjournals.org This suggests that FKA's ability to induce cell cycle arrest is mediated, at least in part, through its targeting of Skp2. aacrjournals.org

Furthermore, FKA has been shown to interact with various Cytochrome P450 (CYP) isoforms. It exhibits inhibitory effects on CYP1A2, CYP2D1, CYP2C6, and CYP3A2, suggesting a potential for influencing drug metabolism. targetmol.com

| Protein/Enzyme Target | Biological Context | Observed Effect of Interaction | Reference |

|---|---|---|---|

| Protein Arginine Methyltransferase 5 (PRMT5) | Bladder Cancer | Direct binding and inhibition, blocking histone methylation. | nih.gov |

| Extracellular signal-regulated kinase (ERK) | Neuroblastoma | Direct binding and inactivation of the protein. | nih.gov |

| S-phase kinase-associated protein 2 (Skp2) | Osteosarcoma | Decreased expression levels of Skp2 protein. | aacrjournals.org |

| Cytochrome P450 (CYP) Isoforms (e.g., CYP1A2, CYP2D1) | Metabolism | Inhibition of enzyme activity. | targetmol.com |

Elucidation of Intracellular Signaling Pathways Involved

This compound modulates a complex network of intracellular signaling pathways that are central to cellular homeostasis, inflammation, and carcinogenesis.

Nrf2/ARE Pathway : FKA is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.govtandfonline.comnih.gov It promotes the nuclear translocation of Nrf2, leading to the increased expression of downstream antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO-1), and γ-glutamylcysteine ligase catalytic subunit (γ-GCLC). nih.govnih.govnih.gov This activation contributes to the compound's antioxidant and anti-inflammatory effects. nih.govtandfonline.com

NF-κB Pathway : The compound is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov By preventing the activation of NF-κB, FKA significantly suppresses the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov

PI3K/Akt/mTOR Pathway : FKA has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt pathway in several cancer models, including paclitaxel-resistant lung cancer. spandidos-publications.com Inhibition of this pathway downregulates downstream effectors involved in cell survival and proliferation. mdpi.comnih.govspandidos-publications.com The anticancer mechanisms of FKA are also linked to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is often downstream of Akt. nih.govresearchgate.netnih.gov

MAPK Pathways (ERK, p38, JNK) : The compound demonstrates significant modulation of the mitogen-activated protein kinase (MAPK) cascades. It has been found to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK in response to inflammatory stimuli. nih.gov As noted previously, FKA directly binds and inactivates ERK, thereby suppressing the ERK/VEGF/MMPs signaling cascade, which is critical in controlling tumor progression, migration, and angiogenesis. nih.govresearchgate.net

Interactions with Key Biological Macromolecules

The molecular actions of this compound extend to its interaction with key macromolecules that regulate fundamental cellular decisions, such as apoptosis.

Its most notable interactions are with members of the Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway. In bladder and breast cancer cells, FKA treatment leads to a significant downregulation of the anti-apoptotic protein Bcl-xL . researchgate.netaacrjournals.orgsemanticscholar.org Concurrently, it increases the level and active form of the pro-apoptotic protein Bax . researchgate.netaacrjournals.orgsemanticscholar.org This shift in the Bax/Bcl-xL ratio disrupts the mitochondrial membrane and promotes apoptosis. semanticscholar.org Interestingly, in a different context of protecting endothelial cells from mycotoxin-induced injury, FKA was found to enhance the activation of the anti-apoptotic protein Bcl-2 , highlighting its context-dependent activity. mdpi.comnih.gov While the compound has been shown to induce DNA damage in cancer cells, studies detailing a direct binding interaction with DNA are limited. nih.gov Similarly, although some chalcones are known to interact with microtubules , specific evidence for direct binding of this compound has not been prominently reported.

| Macromolecule | Effect of Interaction | Cellular Outcome | Reference |

|---|---|---|---|

| Bcl-xL | Time-dependent decrease in protein expression. | Promotes apoptosis. | researchgate.netaacrjournals.orgsemanticscholar.org |

| Bax | Increase in protein level and active form. | Promotes apoptosis. | researchgate.netaacrjournals.orgsemanticscholar.org |

| Bcl-2 | Enhanced activation (in endothelial cells). | Protects against apoptosis. | mdpi.comnih.gov |

Modulation of Cellular Processes

The interactions of this compound at the molecular level translate into the modulation of several critical cellular processes.

Mitochondrial Outer Membrane Potential : A consistent finding across multiple studies is that FKA induces a significant loss of mitochondrial outer membrane potential (ΔΨm). researchgate.netaacrjournals.orgnih.gov This depolarization is a key event in the intrinsic pathway of apoptosis, leading to the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates the caspase cascade. researchgate.netaacrjournals.orgresearchgate.netnih.gov

Autophagy : The compound has been linked to the induction of autophagy, a cellular process of self-degradation of components. While some studies have focused more on the related compound Flavokawain B, FKA is also implicated in autophagic processes, often in conjunction with apoptosis. researchgate.netmdpi.com

Cell Migration and Invasion : FKA has demonstrated a potent ability to inhibit the migration and invasion of various cancer cells, including those from osteosarcoma and neuroblastoma. nih.govaacrjournals.org This anti-metastatic effect is linked to its inhibition of pathways like the ERK/VEGF/MMPs cascade and its targeting of proteins such as Skp2, which regulates RhoA expression. nih.govaacrjournals.org Studies have shown that FKA effectively represses the epithelial-mesenchymal transition (EMT), a key process in cancer invasion. nih.gov

Synergistic Effects in Biological Contexts with Other Compounds

The therapeutic potential of this compound can be enhanced when used in combination with other agents, demonstrating synergistic effects in preclinical models.

In bladder cancer cells, the kavalactone yangonin , another compound from the kava (B3030397) plant, acts synergistically with FKA. Yangonin induces autophagy through inhibition of the mTOR pathway, which sensitizes the cancer cells to the apoptosis-inducing effects of FKA, leading to a greater reduction in cell viability than either compound alone. nih.govresearchgate.net

Furthermore, in a xenograft model of cholangiocarcinoma, FKA treatment in combination with standard chemotherapeutic drugs cisplatin and gemcitabine resulted in a significant inhibition of tumor growth, suggesting its potential to complement conventional cancer therapies. iiarjournals.org A synergistic inhibitory effect was also observed when FKA was combined with the EGFR inhibitor cetuximab . nih.gov

Computational and in Silico Approaches in Chalcone Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-hydroxy-2',4',6'-trimethoxychalcone (B491225) and its analogues, docking studies are crucial for identifying potential protein targets and elucidating the specific interactions that govern their biological activity.

Research on a series of 2,4,6-trimethoxychalcone derivatives has utilized molecular docking to screen for potential anticancer targets. In one such study, representative compounds were docked against a panel of 20 different receptor proteins known to be important for tumor growth and survival. nih.gov Among these, Cyclin-Dependent Kinase 1 (CDK1) was identified as a promising potential target, showing the best binding potential with the tested chalcone (B49325) molecules. nih.gov

The reliability of these docking simulations is typically validated by redocking a known co-crystallized ligand into the protein's active site. A low root mean square deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose indicates that the docking protocol can accurately reproduce the experimental binding mode. nih.gov

Docking analyses of 2,4,6-trimethoxychalcone derivatives against CDK1 have revealed key interactions that contribute to binding affinity. These interactions often include:

Hydrogen Bonds: Formation of hydrogen bonds with catalytically important amino acid residues in the active site.

Hydrophobic Interactions: Interactions with nonpolar residues, which are crucial for the stability of the ligand-protein complex.

π-π Stacking: Aromatic ring interactions between the chalcone and residues like phenylalanine or tyrosine.

For instance, studies on chalcone analogues have identified interactions with key amino acid residues such as LEU74, VAL101, and VAL486 in other protein targets. researchgate.net While specific docking scores for this compound are not detailed in the provided results, the general findings for this class of compounds highlight its potential to interact favorably with various protein targets, particularly those involved in cancer pathways like CDK1. nih.govnih.gov

| Protein Target | PDB ID | Associated Pathway/Function | Binding Potential |

|---|---|---|---|

| CDK1 | 4Y72 | Cell Cycle Regulation | High |

| Tubulin | 1SA0 | Wnt/β-catenin | Moderate |

| Xanthine (B1682287) Oxidase (XO) | 3NVY | Erk Signal Pathway | Moderate |

| ABCG2 | 6FFC | ABC Transporters Pathway | Moderate |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are employed to assess the conformational stability of the chalcone within the protein's binding pocket and to calculate binding affinities more accurately.

For promising 2,4,6-trimethoxychalcone derivatives identified through docking, MD simulations lasting up to 100 nanoseconds have been performed to confirm the structural integrity of the ligand-protein complex. researchgate.net Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Low RMSD values for the ligand and protein backbone indicate that the complex remains stable throughout the simulation. researchgate.net

Radius of Gyration (Rg): A stable Rg value suggests that the protein maintains its compact structure and that the binding of the chalcone does not cause it to unfold. researchgate.netnih.gov

Binding Energy Profiles: Consistent and favorable binding energy profiles calculated over the simulation trajectory confirm a stable and strong interaction. researchgate.net

These simulations have confirmed that top candidate molecules, such as certain ester derivatives of the 2,4,6-trimethoxychalcone scaffold, demonstrate excellent conformational stability and a robust network of interactions, including hydrogen bonds and hydrophobic contacts, within the active site of their target proteins. researchgate.net The findings from MD simulations substantiate the results from molecular docking and provide strong evidence for the stability of the chalcone-protein complex, further validating the potential of these compounds as effective inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For chalcones, QSAR models are developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

A QSAR study was conducted on a series of 2,4,6-trimethoxy chalcone derivatives to predict their ability to inhibit CDK1. nih.gov Using software like QSARINS, a model was generated that linked the compounds' structural descriptors to their inhibitory activity. The statistical quality of a QSAR model is paramount and is assessed using several metrics:

R² (Coefficient of Determination): A value close to 1.0 indicates a good fit of the model to the training data. For the 2,4,6-trimethoxy chalcone series, an R² of 0.7863 was achieved. nih.gov

Q² (Cross-Validation Coefficient): This metric assesses the predictive power of the model. A Q² value greater than 0.5 is generally considered predictive. The model for these chalcones showed a Q² LOO (leave-one-out) of 0.6663. nih.gov

R² ext (External Validation Coefficient): This measures the model's ability to predict the activity of an external set of compounds not used in model development. An R² ext of 0.7854 demonstrated good external predictability. nih.gov

The developed QSAR model for 2,4,6-trimethoxy chalcone derivatives identified three key descriptors that significantly influence their CDK1 inhibitory activity: ETA_dPsi_A, WTPT-5, and GATS7s. nih.gov These descriptors relate to the topological and electronic features of the molecules. By understanding the influence of these descriptors, researchers can rationally design new analogues, such as those with different substitutions on the B-ring, to enhance their predicted activity before undertaking their chemical synthesis. nih.gov

| Statistical Parameter | Abbreviation | Value | Indication |

|---|---|---|---|

| Coefficient of Determination | R² | 0.7863 | Goodness of fit |

| Cross-Validation Coefficient (Leave-One-Out) | Q²LOO | 0.6663 | Internal predictive ability |

| External Validation Coefficient | R²ext | 0.7854 | External predictive ability |

| Cross-Validation Coefficient (Leave-Many-Out) | Q²LMO | 0.6256 | Robustness of the model |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules from first principles. For chalcones like this compound, DFT calculations provide deep insights into their intrinsic chemical properties.

DFT studies on various chalcones have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. Conformational analyses can identify the lowest energy structures, which are crucial for understanding reactivity and for use in docking studies. ufms.bruece.br For many chalcones, the s-cis conformation is found to be predominant. ufms.br

Calculate Electronic Properties: DFT is used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Egap) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. ufms.br A smaller gap generally implies higher reactivity.

Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts. By comparing calculated shifts with experimental data, the chemical structure of synthesized chalcones can be confirmed. semanticscholar.org

Analyze Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding how the chalcone will interact with biological receptors. uece.br

While specific DFT studies focusing solely on this compound are not prevalent in the searched literature, the methodologies have been widely applied to structurally similar compounds. ufms.bruece.brresearchgate.net These studies demonstrate that the electronic properties, and by extension the biological activity, of chalcones are highly dependent on the nature and position of substituents on the aromatic rings. ufms.br

Virtual Screening for Novel Analogues and Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be performed in two primary ways: ligand-based or structure-based screening.

In the context of this compound, virtual screening can be used to:

Identify New Bioactive Analogues: A structure-based virtual screening approach can be used where a library of chalcone derivatives is docked against a known protein target (e.g., COX-2 or DPP-IV). researchgate.net The compounds are then ranked based on their docking scores and predicted binding affinities. The top-ranked "hits" are then prioritized for synthesis and in vitro biological testing, significantly streamlining the discovery of new active compounds. researchgate.net

Identify New Protein Targets (Target Fishing): Alternatively, a single compound like this compound can be docked against a large panel of known protein structures. This "reverse docking" approach can help to identify previously unknown biological targets for the chalcone, potentially revealing new therapeutic applications.

The virtual screening process often begins with large, commercially available or public databases of compounds, such as PubChem. researchgate.net These databases can be filtered to include only molecules with a specific chemical scaffold, like the chalcone core. The use of QSAR models can also support the virtual screening process by predicting the activity of database compounds before performing more computationally expensive docking calculations. researchgate.net This integrated computational approach allows for the rapid and efficient identification of promising chalcone-based drug candidates. researchgate.net

Future Perspectives and Academic Research Applications

Design and Synthesis of Advanced Chalcone-Based Probes and Research Tools

The structure of 4-hydroxy-2',4',6'-trimethoxychalcone (B491225) is well-suited for chemical modification to generate sophisticated probes and research tools for chemical biology. The core synthesis of this and related chalcones is typically achieved through a Claisen-Schmidt condensation between an appropriately substituted acetophenone (B1666503) (e.g., 2'-hydroxy-4',6'-dimethoxyacetophenone) and a benzaldehyde (B42025) (e.g., 4-methoxybenzaldehyde). mdpi.com This foundational reaction provides a versatile platform for creating derivatives.

The key functional groups of this compound offer specific handles for derivatization:

Phenolic Hydroxyl Group: The hydroxyl group on the B-ring is a prime site for attaching various reporter tags. It can be etherified or esterified with linkers connected to fluorescent dyes (fluorophores), enabling the visualization of the molecule's subcellular localization and interaction with cellular components.

α,β-Unsaturated Carbonyl System: This Michael acceptor system is crucial for the biological activity of many chalcones, often reacting with nucleophilic residues like cysteine in proteins. nih.gov This reactivity can be exploited to design affinity-based probes. By incorporating a biotin (B1667282) tag, researchers can perform pulldown assays to isolate and identify binding proteins. Furthermore, the addition of a photo-activatable cross-linking group can create photo-affinity probes to covalently trap and identify transient or weak protein interactions upon UV irradiation.

The synthesis of such tools would allow for precise investigation into the molecular targets and pathways modulated by this chalcone (B49325) scaffold, moving beyond general activity assays to detailed mechanistic studies.

Integration with Omics Technologies for Systems-Level Understanding of Biological Effects

To fully comprehend the biological impact of this compound, its integration with "omics" technologies is essential. These high-throughput methods provide a global view of cellular changes, offering an unbiased approach to hypothesis generation and mechanism of action studies.

Proteomics: Quantitative proteomics, using techniques like tandem mass tag (TMT) labeling, has been successfully applied to study the effects of methoxychalcone derivatives on triple-negative breast cancer cells. mdpi.com Such studies can reveal widespread changes in the cellular proteome. For instance, research on chalcone analogues has identified the induction of the unfolded protein response, alterations in MHC-I pathway proteins, and disruption of the cell cycle through interference with microtubule structure as key anti-cancer mechanisms. mdpi.com

Genomics and Transcriptomics: DNA microarrays or RNA-sequencing can map the transcriptomic changes induced by the compound, identifying which genes are up- or down-regulated and revealing the signaling pathways that are transcriptionally controlled.

Metabolomics: Analyzing the cellular metabolome can uncover alterations in metabolic pathways, providing insights into how the compound affects cellular energy and biosynthesis.

A study on the closely related 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) combined cytotoxicity assays with Western blot analysis and in silico simulations to investigate its effect on key regulatory proteins. mdpi.com This work demonstrated that DDC triggers autophagy and apoptosis by modulating proteins such as LC3-II, Bcl-2, Bcl-XL, and mTOR. mdpi.com This integrated approach, combining experimental and computational methods, exemplifies how a systems-level understanding of a chalcone's biological effects can be achieved.

| Technology | Application for Chalcone Research | Potential Insights |

| Proteomics | Quantify changes in protein abundance in treated vs. untreated cells. | Identification of regulated pathways (e.g., apoptosis, cell cycle), direct protein targets, and off-target effects. |

| Transcriptomics | Measure changes in gene expression levels post-treatment. | Elucidation of signaling pathways affected at the transcriptional level (e.g., NF-κB, Nrf2). |

| Metabolomics | Profile changes in small-molecule metabolites. | Understanding of the compound's impact on cellular metabolism and energy production. |

| In Silico Docking | Predict binding interactions with known protein structures. | Prioritization of potential protein targets for experimental validation. |

Strategies for Enhancing Metabolic Stability for In Vitro and Preclinical Research

For any compound to be a reliable research tool or a viable preclinical candidate, it must possess adequate metabolic stability. Chalcones, particularly those with free hydroxyl groups, are often subject to rapid Phase II metabolism in vitro and in vivo. mdpi.com A study on the intestinal metabolism of 4'-hydroxy-4-methoxychalcone, a close structural analog, confirmed that it undergoes extensive conjugation to form glucuronide, sulfate (B86663), and glutathione (B108866) adducts. mdpi.com This rapid clearance can limit its effective concentration and duration of action in experimental systems.

Several medicinal chemistry strategies can be employed to enhance the metabolic stability of this compound:

Blocking Labile Sites: The primary site of conjugation is the 4-hydroxyl group. Methylating this group to create a 4-methoxy derivative would block glucuronidation and sulfation, potentially increasing the compound's half-life.

Introduction of Halogens: Adding electron-withdrawing groups, such as fluorine, to strategic positions on the aromatic rings can alter the electronic properties of the molecule, making it less susceptible to oxidative metabolism by Cytochrome P450 enzymes.

Steric Hindrance: Introducing bulky groups near metabolically vulnerable sites can sterically shield them from enzymatic attack.

These modifications must be carefully balanced against their potential impact on the compound's desired biological activity, creating a structure-activity relationship (SAR) and structure-metabolism relationship (SMR) profile.

Exploration of Biosynthetic Pathways and Natural Occurrence Implications

Chalcones are key intermediates in the plant flavonoid biosynthesis pathway. nih.gov Their production begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. nih.gov The central enzyme, chalcone synthase (CHS), then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 chalcone backbone. nih.govwikipedia.org

Following the formation of the basic chalcone scaffold (naringenin chalcone), a series of tailoring enzymes, including hydroxylases, O-methyltransferases (OMTs), and prenyltransferases, create the vast diversity of naturally occurring chalcones. nih.gov The specific pattern of three methoxy (B1213986) groups on the A-ring and one hydroxyl group on the B-ring of this compound suggests a biosynthetic pathway involving multiple, position-specific O-methylation steps catalyzed by OMTs.

While the exact natural source of this compound is not definitively documented, closely related methoxylated chalcones have been isolated from various plant genera, implying potential sources.

Piper species: 2′,6′-Dihydroxy-4′-methoxychalcone has been isolated from Piper aduncum, and 2′-hydroxy-4,4′,6′-trimethoxychalcone (Flavokavain A) is found in Piper methysticum. mdpi.comnih.gov

Syzygium species: The chalcone 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone was isolated from the leaves of Syzygium balsameum. iomcworld.com

Chromolaena species: Chromolaena tacotana is a source of various hydroxy-methylated flavonoids, including 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone. mdpi.com

The presence of these analogs in nature suggests that this compound may exist in related plant species and that its biosynthetic machinery could be harnessed through biotechnological approaches for sustainable production.

Potential as Lead Compounds for Target Validation in Mechanistic Biology

A lead compound is a chemical starting point for the development of new drugs or research tools. Its primary value in mechanistic biology is to engage a specific biological target, producing a measurable effect that helps to validate the role of that target in a physiological or pathological process. The chalcone scaffold is a well-established "privileged structure" in medicinal chemistry, capable of interacting with numerous biological targets. nih.gov

Derivatives of this compound have shown potential for target validation through various mechanisms:

Direct Target Inhibition: Studies on other chalcones have identified specific protein targets. For example, 4'-hydroxychalcone (B163465) inhibits the proteasome, which in turn prevents the degradation of IκBα and blocks NF-κB activation. medchemexpress.com The trimethoxyphenyl moiety is a key feature of potent microtubule-destabilizing agents like combretastatin (B1194345) A-4, suggesting that trimethoxychalcones could target tubulin . mdpi.com

Target Identification via Affinity Approaches: A hybrid chalcone was successfully used in a ligand-affinity chromatography setup coupled with mass spectrometry to identify multiple binding partners, including septin-2, vimentin, and GSK3β . plos.org This demonstrates the feasibility of using chalcones as bait to uncover novel biological targets.

In Silico and Reverse Docking: Computational methods can predict potential targets. Reverse molecular docking performed on an (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one suggested Cyclin-dependent kinase 1 (CDK1) as a likely target, which was subsequently supported by experimental data. nih.gov

Given these precedents, this compound serves as an excellent lead compound. By synthesizing a focused library of analogs and screening them against various cellular assays, researchers can identify specific targets and pathways. Validating these targets is a critical step in understanding disease mechanisms and discovering points for therapeutic intervention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.